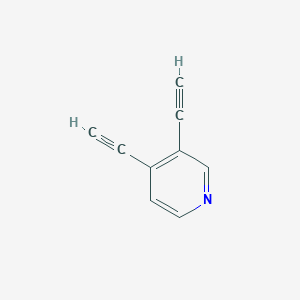
3,4-Diethynylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diethynylpyridine: is an organic compound that belongs to the class of ethynylpyridines. It is characterized by the presence of two ethynyl groups attached to the third and fourth positions of a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Diethynylpyridine can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a halogenated pyridine derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as argon, and requires a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures the efficient production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Diethynylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl groups under mild conditions.
Major Products:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of ethyl-substituted pyridines.
Substitution: Formation of substituted pyridines with various functional groups.
Applications De Recherche Scientifique
3,4-Diethynylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 3,4-Diethynylpyridine involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. These interactions can modulate various biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
- 2,5-Diethynylpyridine
- 2,6-Diethynylpyridine
- 3,5-Diethynylpyridine
Comparison: 3,4-Diethynylpyridine is unique due to the position of its ethynyl groups, which significantly influences its electronic properties and reactivity. Compared to its isomers, this compound exhibits distinct chemical behavior, making it a valuable compound for specific applications in materials science and medicinal chemistry.
Propriétés
Formule moléculaire |
C9H5N |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
3,4-diethynylpyridine |
InChI |
InChI=1S/C9H5N/c1-3-8-5-6-10-7-9(8)4-2/h1-2,5-7H |
Clé InChI |
LJWJSLJVJMPTRD-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=NC=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(6S,7S,8aS)-7-acetamido-2,2-dimethyl-6-prop-1-en-2-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13125294.png)
![5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13125296.png)




![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)




